Regiochemical Identity Determines Synthetic Utility as an ACLY Inhibitor Precursor
Methyl 3-chloro-5-sulfamoylbenzoate is the direct and essential synthetic intermediate for the high-affinity allosteric ACLY inhibitor NDI-091143. The final compound NDI-091143 demonstrates a Ki of 7.0 nM and an IC₅₀ of 2.1 nM against human ACLY in an ADP-Glo assay . In contrast, the 2-chloro isomer (CAS 61508-36-9) is primarily employed as a precursor to the antipsychotic agent sulpiride, targeting dopamine D2 receptors, and has not been reported as an ACLY inhibitor scaffold . The 3-chloro regiochemistry is mandatory for the 4-position hydroxylation and subsequent N-biphenylsulfamoylation steps that generate the NDI-091143 pharmacophore; the 2-chloro isomer would direct electrophilic substitution to different ring positions, yielding a regioisomeric product incapable of occupying the allosteric citrate-binding domain of ACLY .
| Evidence Dimension | Synthetic utility as a precursor to a potent, mechanistically-defined inhibitor |
|---|---|
| Target Compound Data | Core scaffold of NDI-091143 (ACLY inhibitor); enables Ki = 7.0 nM, IC₅₀ = 2.1 nM for the final product |
| Comparator Or Baseline | Methyl 2-chloro-5-sulfamoylbenzoate: precursor to sulpiride (D2 antagonist); no reported ACLY inhibitory activity |
| Quantified Difference | NDI-091143 (derived from 3-chloro isomer) exhibits sub-nanomolar ACLY affinity; the 2-chloro isomer has zero documented ACLY activity |
| Conditions | Human recombinant ACLY, ADP-Glo assay (for NDI-091143); dopamine D2 receptor binding assays (for sulpiride) |
Why This Matters
For research programs targeting ACLY for cancer or metabolic disease, procurement of the 3-chloro isomer is mandatory because no other chloro-sulfamoylbenzoate isomer can yield the active NDI-091143 chemotype.
